molecular formula C9H4Cl3NO2S B2928070 2,4-Dichloroquinoline-3-sulfonyl chloride CAS No. 2080412-68-4

2,4-Dichloroquinoline-3-sulfonyl chloride

Cat. No.: B2928070
CAS No.: 2080412-68-4
M. Wt: 296.55
InChI Key: MSYCNXSSJNTTDT-UHFFFAOYSA-N
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Description

2,4-Dichloroquinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C₉H₄Cl₃NO₂S and a molecular weight of 296.56 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-Dichloroquinoline-3-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2,4-dichloroquinoline with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,4-Dichloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dichloroquinoline-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinoline-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Similar compounds to 2,4-Dichloroquinoline-3-sulfonyl chloride include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 4,7-dichloroquinoline. Compared to these compounds, this compound is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and applications .

Properties

IUPAC Name

2,4-dichloroquinoline-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2S/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)16(12,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYCNXSSJNTTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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